molecular formula C20H24N2O4S B2969069 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide CAS No. 922024-19-9

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide

Cat. No.: B2969069
CAS No.: 922024-19-9
M. Wt: 388.48
InChI Key: RIGHMBXSFAGEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide is a small-molecule sulfonamide derivative featuring a benzoxazepine core. The compound is characterized by a seven-membered oxazepine ring fused to a benzene moiety, with a 5-ethyl and 3,3-dimethyl substitution pattern. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides act as pharmacophores.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-4-22-17-12-16(10-11-18(17)26-14-20(2,3)19(22)23)21-27(24,25)13-15-8-6-5-7-9-15/h5-12,21H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGHMBXSFAGEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure that includes a benzoxazepine core and a sulfonamide group. Its molecular formula is C23H27F3N2O4SC_{23}H_{27}F_3N_2O_4S with a molecular weight of approximately 484.5 g/mol. The structural features suggest various biological activities, particularly in oncology and inflammatory diseases.

PropertyValue
Molecular FormulaC23H27F3N2O4S
Molecular Weight484.5 g/mol
CAS Number82978-00-5

Research indicates that this compound exhibits its biological activity primarily through the inhibition of receptor-interacting protein kinase 1 (RIPK1). This kinase plays a crucial role in cell death pathways and inflammatory responses. Inhibition of RIPK1 has been associated with therapeutic effects in various diseases including cancer and neurodegenerative disorders .

Anticancer Activity

Several studies have demonstrated the compound's efficacy against resistant cancer cell lines. For instance, compounds with similar structures have shown significant activity in disrupting critical signaling pathways involved in cell proliferation. Notably, the compound's ability to inhibit RIPK1 has been linked to reduced necroptotic cell death in both mouse and human cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its potential use in treating chronic inflammatory conditions. It is currently undergoing clinical trials for conditions such as ulcerative colitis and psoriasis . The pharmacological profiles indicate good solubility and favorable lipophilicity (log D = 3.8), which are critical for oral bioavailability and therapeutic efficacy .

Case Studies

Case Study 1: Clinical Trials for Ulcerative Colitis
The compound is in phase II clinical trials targeting patients with chronic immune inflammatory disorders like ulcerative colitis (NCT02903966). Early results suggest promising outcomes in reducing inflammation and improving patient quality of life .

Case Study 2: Inhibition of RIPK1
A study highlighted that derivatives of this compound exhibit potent inhibition of RIPK1 with an IC50 value as low as 0.91 nM. This specificity was confirmed using a comprehensive kinase panel involving over 400 kinases, showcasing the potential for targeted therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound : N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide Benzo[b][1,4]oxazepine - 5-Ethyl
- 7-Sulfonamide (phenyl)
Not provided Not provided Balanced lipophilicity; phenyl group may enhance target binding via π-π interactions.
Analog 1 : N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide Benzo[b][1,4]oxazepine - 7-Benzamide (3,4-difluoro) C₂₁H₂₂F₂N₂O₃ 388.4 Benzamide pharmacophore; fluorination increases electronegativity and metabolic stability.
Analog 2 : N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide Benzo[b][1,4]oxazepine - 5-Allyl
- 8-Sulfonamide (2,5-difluoro)
C₂₀H₂₀F₂N₂O₄S 422.4 Allyl group introduces steric bulk; 8-position sulfonamide may alter binding orientation.
Analog 3 : N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide Benzo[b][1,4]oxazepine - 8-Sulfonamide (3-methyl-4-propoxy) C₂₃H₃₀N₂O₅S 446.6 Propoxy group enhances solubility but may increase metabolic susceptibility.

Key Comparative Insights

Pharmacophore Variations: The target compound and Analog 2/3 share the sulfonamide group, which is a strong hydrogen-bond acceptor/donor, while Analog 1 uses a benzamide group. The benzamide in Analog 1 may exhibit lower acidity compared to sulfonamides, affecting target interactions .

Substituent Effects: Positional Isomerism: The sulfonamide group in the target compound is at the 7-position, whereas in Analog 2/3, it is at the 8-position. This positional shift could lead to conformational differences, altering binding affinity in enzyme-active sites . Fluorine vs.

Aliphatic Chain Modifications :

  • The allyl group in Analog 2 introduces unsaturation and steric hindrance, which might reduce metabolic stability but enhance selectivity for certain targets. In contrast, the ethyl group in the target compound and Analog 3 offers greater conformational flexibility .

Solubility and Metabolism :

  • Analog 3 ’s 4-propoxy group improves aqueous solubility due to its ether oxygen, but the longer alkyl chain may increase susceptibility to oxidative metabolism .

Research Findings

  • Structural Analysis : Crystallographic studies using programs like SHELX (e.g., SHELXL for refinement) could resolve positional isomerism effects, as seen in Analog 2 vs. the target compound .
  • Bioactivity Trends : Sulfonamide derivatives (target, Analog 2/3) generally exhibit stronger enzyme inhibition than benzamides (Analog 1), likely due to enhanced hydrogen bonding with catalytic residues .

Q & A

Q. What are the recommended synthetic routes for preparing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide, and what analytical methods validate its purity?

  • Methodological Answer : A typical synthesis involves coupling the benzoxazepinone core with a sulfonamide group. For analogous sulfonamide derivatives, the reaction of an amine-containing intermediate (e.g., 5-amino-2-methoxyaniline) with a sulfonyl chloride (e.g., 3,4-dichlorobenzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) is common . Purification via column chromatography and validation using HPLC (≥95% purity) is recommended. Characterization should include 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structural integrity .

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

  • Methodological Answer : Solubility profiling in aqueous buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) is critical. Use UV-Vis spectroscopy or HPLC to quantify solubility via saturation shake-flask methods. Stability studies should assess hydrolysis (e.g., in simulated gastric fluid at 37°C) and photodegradation (under UV light). For sulfonamides, oxidative stability in H2 _2O2 _2-containing solutions is also advised .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure and functional groups?

  • Methodological Answer :
  • FT-IR : Identify sulfonamide (S=O stretching at ~1350–1150 cm1 ^{-1}) and carbonyl (C=O at ~1650–1750 cm1 ^{-1}) groups.
  • NMR : 1H^1H-NMR resolves ethyl and dimethyl substituents on the benzoxazepinone ring, while 13C^{13}C-NMR confirms the oxo group.
  • Mass Spectrometry : HRMS validates molecular weight (e.g., theoretical vs. observed m/z).
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding patterns .

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?

  • Methodological Answer : For antimicrobial or anticancer screening:
  • MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth.
  • Cell Viability Assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7).
  • Dose-Response Curves : IC50_{50} values derived from nonlinear regression (GraphPad Prism). Include positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO) .

Q. What computational methods predict this compound’s physicochemical properties and drug-likeness?

  • Methodological Answer : Use tools like SwissADME or Molinspiration to calculate logP (lipophilicity), topological polar surface area (TPSA), and Lipinski’s Rule of Five compliance. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., enzymes in the benzoxazepinone pathway). MD simulations (GROMACS) assess conformational stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies (e.g., high potency in bacterial models but low activity in mammalian cells) may arise from differences in membrane permeability or metabolic stability. Address this by:
  • Permeability Assays : Caco-2 monolayer studies to evaluate passive diffusion.
  • Metabolic Stability Tests : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • Proteomic Profiling : Identify off-target interactions using affinity chromatography or thermal shift assays .

Q. What strategies optimize the synthesis of metal complexes using this sulfonamide as a ligand?

  • Methodological Answer : For coordination chemistry:
  • Molar Ratio Studies : Vary metal (Co(II), Ni(II), Cu(II))-to-ligand ratios (1:1 to 1:4) in ethanol/water.
  • Characterization : Use molar conductivity (103^{-3} M in DMSO) to determine electrolyte type. Magnetic susceptibility and EPR spectroscopy suggest octahedral (high-spin Co(II)) or square-planar (Ni(II)) geometries .
  • Stability Constants : Determine via pH-metric titrations (Irving-Rossotti method) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced efficacy?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups on the phenyl ring.
  • Bioisosteric Replacement : Replace the sulfonamide with a carbamate or urea group.
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .

Q. What experimental designs assess photodegradation pathways and byproduct toxicity?

  • Methodological Answer :
  • Forced Degradation : Expose to UV light (ICH Q1B guidelines) and analyze degradation products via LC-MS/MS.
  • Toxicity Screening : Test byproducts in Artemia salina (brine shrimp) lethality assays or zebrafish embryotoxicity models.
  • Mechanistic Studies : Use ESR to detect free radicals (e.g., hydroxyl radicals) generated during photolysis .

Q. How do researchers validate target engagement and mode of action in complex biological systems?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stabilization.
  • CRISPR-Cas9 Knockout : Generate target gene-deficient cell lines and compare compound efficacy.
  • Transcriptomic Analysis : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.